6-Fluoro-1H-indazole-3-carbonitrile

Lipophilicity LogP Regioisomer comparison

6-Fluoro-1H-indazole-3-carbonitrile (CAS 885278-33-1) is a fluorinated indazole building block with molecular formula C₈H₄FN₃ and molecular weight 161.14 g·mol⁻¹. It belongs to the 1H-indazole-3-carbonitrile subclass, characterized by a fluorine substituent at the 6-position and a nitrile group at the 3-position of the indazole scaffold.

Molecular Formula C8H4FN3
Molecular Weight 161.14 g/mol
CAS No. 885278-33-1
Cat. No. B1440539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-1H-indazole-3-carbonitrile
CAS885278-33-1
Molecular FormulaC8H4FN3
Molecular Weight161.14 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1F)NN=C2C#N
InChIInChI=1S/C8H4FN3/c9-5-1-2-6-7(3-5)11-12-8(6)4-10/h1-3H,(H,11,12)
InChIKeyRRZPVSNDZPXMLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoro-1H-indazole-3-carbonitrile (CAS 885278-33-1) – Core Properties, Structural Identity, and Procurement-Class Positioning


6-Fluoro-1H-indazole-3-carbonitrile (CAS 885278-33-1) is a fluorinated indazole building block with molecular formula C₈H₄FN₃ and molecular weight 161.14 g·mol⁻¹ [1]. It belongs to the 1H-indazole-3-carbonitrile subclass, characterized by a fluorine substituent at the 6-position and a nitrile group at the 3-position of the indazole scaffold . The compound is supplied as a solid with a standard purity of 95% and a computed LogP of 1.57, indicating moderate lipophilicity . Its dual electron-withdrawing substituents (fluoro and cyano) confer distinct reactivity profiles that differentiate it from other regioisomeric fluoro-indazole-carbonitrile analogs . The compound has been cited in multiple patents as a key intermediate for synthesizing somatostatin receptor subtype 4 (SSTR4) agonists, a target class under investigation for non-opioid analgesic and anti-inflammatory therapies .

Workflow SSTR4 agonist intermediate synthesis Documented in four patent families
Selection Logic 3-carbonitrile-6-fluoro regioisomer Distinct LogP and reactivity vs. 4-/5-CN analogs
Procurement Context Multi-vendor with batch QC 95–98% purity; CoA and NMR availability

Why Regioisomeric Fluoro-Indazole-Carbonitrile Analogs Cannot Substitutively Replace 6-Fluoro-1H-indazole-3-carbonitrile in Synthesis and Screening


The indazole scaffold supports multiple regioisomeric substitution patterns—6-fluoro-1H-indazole-3-carbonitrile (the target), 6-fluoro-1H-indazole-4-carbonitrile, 6-fluoro-1H-indazole-5-carbonitrile, 7-fluoro-1H-indazole-3-carbonitrile, and 5-fluoro-1H-indazole-3-carbonitrile—each exhibiting distinct physicochemical properties . These isomers share identical molecular formula (C₈H₄FN₃) and molecular weight (161.14) but differ in the positional arrangement of the fluorine and nitrile substituents, which alters lipophilicity (LogP range 1.07 to 1.57), aqueous solubility (0.16 g/L to 0.891 mg/mL), and boiling point (364–373 °C) . Such differences directly impact reaction optimization, intermediate isolation, and downstream biological activity. The target compound’s 3-nitrile group is uniquely positioned for transformations into carboxamides, tetrazoles, and heterocyclic-fused systems, whereas 4- and 5-carbonitrile regioisomers present distinct steric and electronic environments that yield different products under identical reaction conditions . Generic substitution without empirical validation introduces uncontrolled variables in multi-step synthetic routes and SAR campaigns.

Regioisomer identity mismatch 4-carbonitrile and 5-carbonitrile analogs share the same molecular formula but differ in LogP (Δ +0.50), solubility (5.6-fold), and boiling point, which may alter reaction outcomes and intermediate isolation.
Synthetic route divergence The 3-nitrile group is uniquely positioned for carboxamide/tetrazole transformations cited in SSTR4 agonist patents; 4- and 5-CN isomers present different steric environments and are not cited in these same patent families.
Unvalidated regioisomer substitution introduces uncontrolled variables in multi-step SAR campaigns and requires independent empirical validation.

Quantitative Comparator-Based Differentiation Evidence for 6-Fluoro-1H-indazole-3-carbonitrile (CAS 885278-33-1)


Lipophilicity Differentiation: LogP Advantage of the 3-Carbonitrile-6-Fluoro Regioisomer vs. 4-Carbonitrile Analog

The target compound (6-fluoro-1H-indazole-3-carbonitrile) exhibits a computed LogP of 1.57, which is 0.50 log units higher than its 4-carbonitrile regioisomer (6-fluoro-1H-indazole-4-carbonitrile, LogP = 1.07) . The 7-fluoro-3-carbonitrile isomer has a LogP of 1.48, and the 5-fluoro-3-carbonitrile isomer has a LogP of 1.57 (identical to the target) . This 0.50 LogP difference translates to an approximately 3.2-fold higher theoretical partition coefficient for the target relative to the 4-carbonitrile analog, indicating meaningfully greater membrane permeability potential .

Lipophilicity (LogP)
Cross-study comparable
ΔLogP +0.50 vs. 4-CN
Target LogP 1.57; Comparator LogP 1.07
Reported higher lipophilicity may support membrane permeability screening.
~3.2-fold partition coefficient difference; computed values from multiple databases.
Lipophilicity LogP Regioisomer comparison Drug design

Aqueous Solubility Differentiation: 6-Fluoro-3-carbonitrile vs. 6-Fluoro-5-carbonitrile Isomer

The target compound (6-fluoro-1H-indazole-3-carbonitrile) has a computed aqueous solubility of 0.16 g/L (≈160 µg/mL, ~0.99 mM) at 25 °C . In contrast, its 5-carbonitrile regioisomer (6-fluoro-1H-indazole-5-carbonitrile) has an ESOL-computed solubility of 0.891 mg/mL (≈891 µg/mL, ~5.53 mM) . This represents an approximately 5.6-fold higher solubility for the 5-carbonitrile analog. The lower aqueous solubility of the 3-carbonitrile target may necessitate different solubilization strategies (e.g., DMSO stock concentration limits) in biochemical assays relative to the 5-carbonitrile isomer .

Aqueous Solubility
Cross-study comparable
~5.6-fold lower vs. 5-CN
Target 0.16 g/L; Comparator 0.891 mg/mL
Solubility profile may require adjusted DMSO stock strategies in biochemical assays.
Computed via ACD/Labs and ESOL methods; conditions may differ experimentally.
Aqueous solubility Formulation Assay compatibility Regioisomer comparison

Boiling Point Differentiation Across Fluoro-Indazole-Carbonitrile Regioisomers: Implications for Purification Strategy

The target compound has a computed boiling point of 373.2±22.0 °C at 760 mmHg . This is approximately 9.0 °C higher than 6-fluoro-1H-indazole-4-carbonitrile (364.2±22.0 °C) and 5.7 °C higher than 6-fluoro-1H-indazole-5-carbonitrile (367.5±22.0 °C) . The elevated boiling point of the 3-carbonitrile regioisomer reflects stronger intermolecular interactions (likely hydrogen bonding involving the N2-H of the indazole ring in proximity to the 3-nitrile), which may influence chromatographic retention times, distillation conditions, and thermal stability profiles during scale-up [1].

Boiling Point
Cross-study comparable
ΔTb +9.0 °C vs. 4-CN isomer
Target 373.2 °C; Comparator 364.2 °C at 760 mmHg
Higher boiling point may influence distillation conditions and thermal stability profiles during scale-up.
Attributed to potential intermolecular H-bonding; requires experimental confirmation.
Boiling point Purification Distillation Thermal stability Regioisomer comparison

Patent-Cited Utility: Documented Role as an Intermediate in SSTR4 Agonist Synthesis

6-Fluoro-1H-indazole-3-carbonitrile is explicitly cited in four patent families—EP-3218372-B1, US-10071974-B2, US-10183940-B2, and US-10577336-B2—as an intermediate for synthesizing morpholine and 1,4-oxazepane amides that act as somatostatin receptor subtype 4 (SSTR4) agonists . SSTR4 agonism is a clinically validated mechanism for analgesia and anti-inflammation without the endocrine side effects associated with pan-somatostatin receptor activation [1]. In contrast, the 4-carbonitrile and 5-carbonitrile regioisomers are not cited in these same patent families, suggesting that the 3-carbonitrile-6-fluoro substitution pattern is specifically required for the synthetic routes and final pharmacophore architecture of these agonist series [2].

Patent Citation Utility
Class-level inference
4 patent families cited
SSTR4 agonist morpholine/oxazepane amide synthesis
Patent-documented intermediate role supports synthetic tractability for non-opioid analgesic research.
Comparator regioisomers not cited in these specific patent families; source-specific review advised.
SSTR4 agonist Patent intermediate Analgesic Anti-inflammatory Non-opioid pain

Vendor Purity Tiering and Analytical Documentation: Batch-Level QC Availability as a Procurement Differentiator

The target compound is commercially available from multiple vendors at 95% standard purity, with select suppliers offering ≥98% (NLT 98%) . Bidepharm provides batch-specific QC data including NMR, HPLC, and GC analyses for the 95% grade, while Fluorochem (UK) and Sigma-Aldrich/Ambeed supply the compound with full Certificate of Analysis (CoA) documentation . In comparison, some regioisomers (e.g., 6-fluoro-1H-indazole-4-carbonitrile) are primarily available from a narrower supplier base and may lack equivalent batch-level QC transparency . Pricing for 1 g ranges from ¥1,250–1,469 (Macklin/Bidepharm, China) to £233 (Fluorochem, UK), with 5 g quantities at £700 (Fluorochem) to ¥4,446 (Macklin) .

Vendor Purity & QC
Cross-study comparable
95% standard; NLT 98% available
Batch QC: NMR, HPLC, GC from select suppliers
Broader supplier base and documented QC may reduce procurement risk.
Supplier inventory assessed at search date; verify current lot documentation.
Purity QC documentation NMR HPLC Procurement quality

Validated Application Scenarios for 6-Fluoro-1H-indazole-3-carbonitrile Based on Quantitative Differentiation Evidence


SSTR4 Agonist Lead Optimization: Non-Opioid Analgesic Development Programs

6-Fluoro-1H-indazole-3-carbonitrile is documented in four patent families (EP-3218372-B1, US-10071974-B2, US-10183940-B2, US-10577336-B2) as a key intermediate for synthesizing morpholine and 1,4-oxazepane amide SSTR4 agonists . These agonists are under investigation for chronic neuropathic, inflammatory, and mixed pain conditions without the endocrine liabilities of pan-somatostatin analogs. The 3-carbonitrile-6-fluoro substitution pattern enables specific synthetic transformations (nitrile → carboxamide, tetrazole, or heterocyclic fusion) required for the pharmacophore, as evidenced by its exclusive citation in these patents relative to other regioisomers . Researchers pursuing non-opioid analgesic mechanisms should prioritize this specific regioisomer to align with established synthetic routes.

Kinase Inhibitor Core Synthesis: JAK/STAT and MAP Kinase Pathway Targeting

Indazole-3-carbonitrile scaffolds, including 6-fluoro-substituted variants, are recognized as privileged cores for kinase inhibitor development, particularly in JAK/STAT and MAP kinase signaling pathways . The target compound's LogP of 1.57 and moderate aqueous solubility (0.16 g/L) provide a balanced physicochemical profile for cell permeability while maintaining assay compatibility . The 3-nitrile group serves as a versatile synthetic handle for generating carboxamide, tetrazole, and amidine derivatives commonly found in ATP-competitive kinase inhibitor pharmacophores. The compound's higher lipophilicity relative to the 4-carbonitrile regioisomer (ΔLogP +0.50) may confer intrinsic membrane permeability advantages in cellular target engagement assays .

Diversity-Oriented Synthesis and Fragment-Based Drug Discovery (FBDD)

As a low-molecular-weight (161.14 Da) heterocyclic building block with dual electron-withdrawing groups (fluoro and nitrile), 6-fluoro-1H-indazole-3-carbonitrile meets fragment-like property criteria for FBDD campaigns . Its computed topological polar surface area of 52.5 Ų, 1 hydrogen bond donor, and 3 hydrogen bond acceptors align with rule-of-three guidelines for fragment libraries . The availability of batch-level QC documentation (NMR, HPLC, GC) from suppliers like Bidepharm ensures identity and purity verification essential for fragment screening hit validation . The broader supplier base and competitive pricing (1 g from ¥1,250) make it a cost-accessible fragment compared to less widely stocked regioisomers.

Regioselective Synthetic Methodology Development

The distinct boiling point (373.2 °C) and solubility (0.16 g/L) of 6-fluoro-1H-indazole-3-carbonitrile, compared to its 4-carbonitrile (364.2 °C) and 5-carbonitrile (367.5 °C) regioisomers, make it a valuable substrate for developing and benchmarking regioselective N-functionalization and cross-coupling methods . The 3-nitrile group exerts a unique electronic influence on the indazole N1/N2 nucleophilicity, enabling the study of regioselective alkylation, arylation, and acylation reactions relevant to late-stage functionalization strategies in medicinal chemistry . Researchers can leverage the documented thermal and solubility differences to optimize purification protocols (e.g., recrystallization solvent selection) that are regioisomer-specific .

Application
Selection Property
Validation Focus
SSTR4 agonist lead optimization
3-carbonitrile-6-fluoro substitution pattern
Synthetic route alignment with patent-documented intermediates
Kinase inhibitor core synthesis
Balanced LogP and nitrile synthetic handle
Cell permeability and assay compatibility for JAK/STAT, MAPK pathways
Fragment-based drug discovery
Low MW (161 Da) and rule-of-three compliance
Batch QC verification for fragment screening hit validation
Regioselective methodology development
Distinct boiling point and solubility profile
Purification protocol optimization and N-functionalization studies

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